

An In-depth Technical Guide to Methyl 6-amino-5-bromopicolinate

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Compound of Interest

Compound Name: **Methyl 6-amino-5-bromopicolinate**

Cat. No.: **B143085**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 6-amino-5-bromopicolinate**, a key intermediate in the synthesis of aminopyridinamide-based sodium channel modulators. This document details its physicochemical properties, a validated synthesis protocol, and the mechanistic framework of its derivatives as active pharmaceutical ingredients.

Core Compound Properties

Methyl 6-amino-5-bromopicolinate is a substituted pyridine derivative. Its chemical structure and properties are fundamental for its role as a precursor in the development of more complex molecules. The quantitative data for this compound are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[1]
Molecular Weight	231.05 g/mol	[1]
CAS Number	178876-82-9	[1]
Appearance	Light yellow to yellow solid	[2]
Melting Point	143-145 °C	[2]
Boiling Point	359.2±37.0 °C (Predicted)	[2]
Density	1.662 g/cm ³	[2]
pKa	-0.23±0.10 (Predicted)	[2]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **Methyl 6-amino-5-bromopicolinate**.

Synthesis of Methyl 6-amino-5-bromopyridine-2-carboxylate:[3]

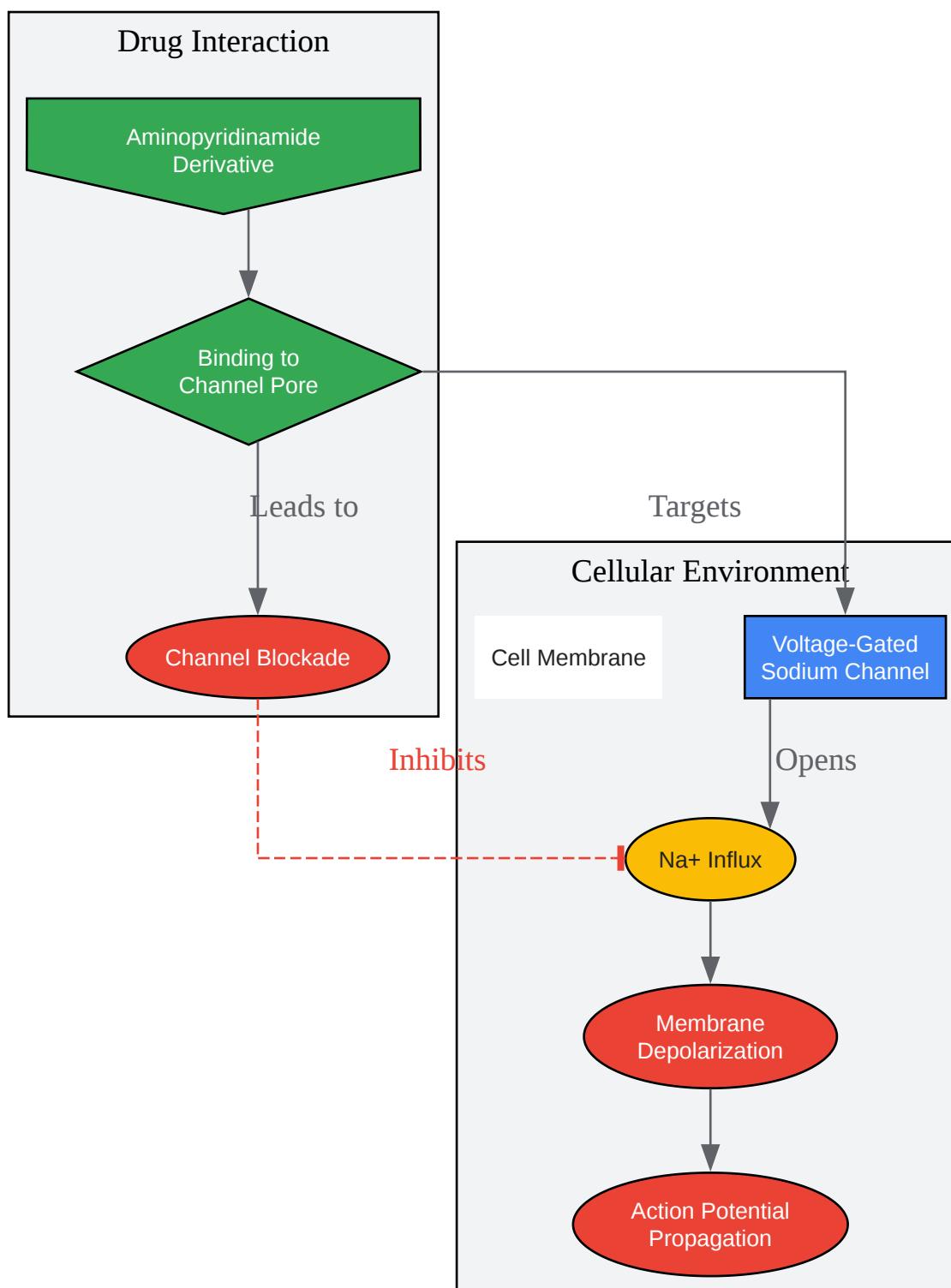
- Dissolution: Dissolve Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature.
- Bromination: Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.
- Reaction: Stir the reaction mixture for 40 hours.
- Work-up: Dilute the mixture with chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography using ethyl acetate/hexane as the eluent to yield Methyl 5-bromo-6-aminopyridine-2-carboxylate as a

yellow solid (3.3 g, 22% yield).

Mechanism of Action of Aminopyridinamide Derivatives

Methyl 6-amino-5-bromopicolinate serves as a crucial building block for aminopyridinamide derivatives, which are known to function as sodium channel modulators.^{[1][3]} These derivatives are designed to interact with voltage-gated sodium channels, which are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.

The logical workflow for the mechanism of action of these sodium channel blockers is depicted below.



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Caption: Logical workflow of sodium channel modulation.

The aminopyridinamide derivative, synthesized from **Methyl 6-amino-5-bromopicolinate**, binds to the pore of the voltage-gated sodium channel. This interaction leads to a blockade of the channel, preventing the influx of sodium ions. The inhibition of sodium influx prevents the depolarization of the cell membrane, thereby halting the propagation of action potentials. This mechanism is foundational to the therapeutic effects of many anesthetic, antiarrhythmic, and anticonvulsant drugs.

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